molecular formula C18H12ClN3O3S B2978568 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 921059-86-1

3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2978568
CAS RN: 921059-86-1
M. Wt: 385.82
InChI Key: LXKLLEGIXLYMEU-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-Isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic studies . For example, the structure of 3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by single crystal X-ray structure determination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are typically coupling reactions and electrophilic cyclization reactions . These reactions are used to synthesize the compounds regioselectively .


Physical And Chemical Properties Analysis

Thiophene, the core structure of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds related to 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide involve complex processes, including condensation reactions, hydrolysis, and molecular docking studies. These compounds have been studied for their antimicrobial properties, showcasing the importance of structural modification in enhancing biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Evaluation

  • Some derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of these compounds in developing new therapeutic agents, emphasizing the role of chemical structure in determining biological efficacy (Naganagowda & Petsom, 2011).

Antidiabetic Screening

  • Research into novel dihydropyrimidine derivatives, which include structural elements similar to 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide, has demonstrated potential antidiabetic properties through in vitro antidiabetic activity screening. This opens up possibilities for new treatments for diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities, suggesting the utility of these compounds in agricultural applications to protect crops from nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiophene derivatives are known for their wide range of biological and physiological functions . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Safety and Hazards

While the specific safety and hazards of this compound are not mentioned in the search results, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, a similar compound, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, the future directions for this compound could involve further investigation into its pharmacological activity and potential therapeutic applications.

properties

IUPAC Name

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-24-11-6-4-5-10(9-11)17-21-22-18(25-17)20-16(23)15-14(19)12-7-2-3-8-13(12)26-15/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLLEGIXLYMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

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